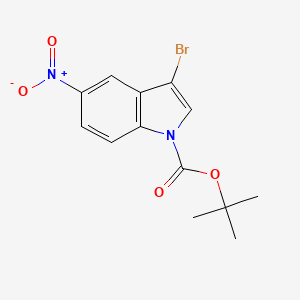
Taiwaniaflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taiwaniaflavone is a type of biflavone, a class of flavonoids, that has been isolated from the leaves of Taiwania cryptomerioides Hayata . It is also known as 3,3’-linked biapigenin .
Synthesis Analysis
Taiwaniaflavone and its methyl ethers have been synthesized from the leaves of Taiwania cryptomerioides Hayata . The synthesis involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Taiwaniaflavone is composed of two phenyl-chromenone units linked via a C–C or C–O–C bond between the chromenone moiety or the appended phenyl ring . The molecular structure of Taiwaniaflavone significantly interacts with the active site of enzymes, having optimum binding energy ranging from -11.7Kcal/mol to -9.5Kcal/mol .Chemical Reactions Analysis
The key stages of the chemical reactions involving Taiwaniaflavone are cyclization and oxidation . The precursors to flavonols are the flavanonols . The reaction conditions involve the use of BiCl3/RuCl3 for the synthesis of functionalized flavones .Physical And Chemical Properties Analysis
The physical and chemical properties of Taiwaniaflavone are essential to understand its function as a biomaterial . The chemistry of Taiwaniaflavone directly contributes to its interaction with biological environments .Wissenschaftliche Forschungsanwendungen
Isolation and Identification
Taiwaniaflavone, a biflavone, and its derivatives have been identified and isolated from the leaves of Taiwania cryptomerioides Hayata. These substances were identified based on spectral data and the synthesis of taiwaniaflavone methyl ethers. This research contributes to the chemical understanding of compounds present in T. cryptomerioides (Kamil et al., 1981).
Anti-Inflammatory Properties
Taiwaniaflavone has shown potential in inhibiting the inductions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the pathogenesis of chronic inflammation. This inhibitory effect is linked to the blocking of nuclear translocation of p65 and the inactivation of nuclear factor-kappaB, suggesting potential applications in treating inflammatory diseases (Pokharel et al., 2006).
Additional Applications in Herbal Medicine
Taiwaniaflavone has been identified in various studies focusing on different herbal medicines and plant extracts. For example, it has been found in other plant species like Calocedrus microlepic var. formosana, indicating its broader presence in herbal medicine and the potential for diverse applications (Chien et al., 2004).
Antioxidant Activities
Research on different herbaceous plants, including studies on the antioxidant activities of various plant extracts, has also mentioned taiwaniaflavone. These studies contribute to the understanding of the antioxidant properties of taiwaniaflavone, highlighting its potential use in addressing oxidative stress-related health issues (Lin et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwaniaflavone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
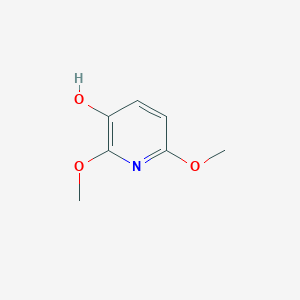
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
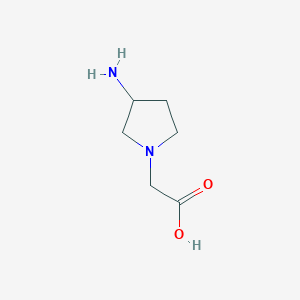
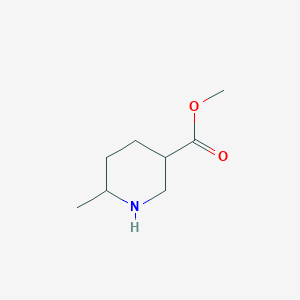
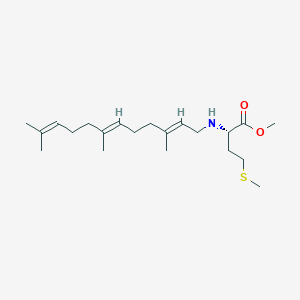

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
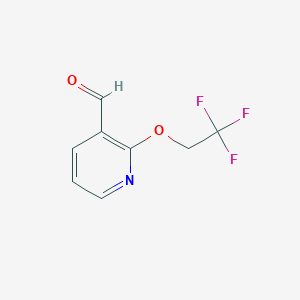
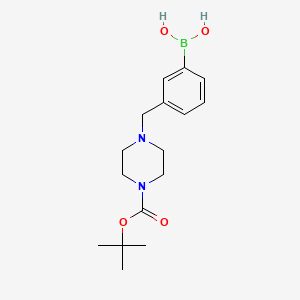
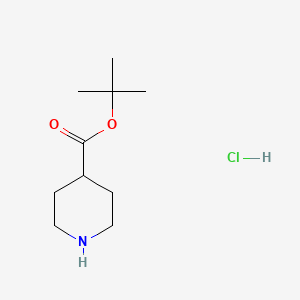
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)

